molecular formula C11H17N3O4 B12534818 L-Histidine--pentanedial (1/1) CAS No. 667864-75-7

L-Histidine--pentanedial (1/1)

Cat. No.: B12534818
CAS No.: 667864-75-7
M. Wt: 255.27 g/mol
InChI Key: RRLIJGCUMNZOKJ-JEDNCBNOSA-N
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Description

The compound "L-Histidine–pentanedial (1/1)" is a stoichiometric adduct formed between L-histidine, a semi-essential amino acid, and pentanedial (glutaraldehyde), a dialdehyde commonly used as a crosslinking agent.

  • L-Histidine: CAS No.: 71-00-1 . Molecular Formula: C₆H₉N₃O₂; Molecular Weight: 155.16 g/mol . Role: Functions as a buffer in biochemical applications and is critical in enzyme active sites due to its imidazole side chain .
  • Role: A reactive dialdehyde used in protein crosslinking and polymer stabilization .

Properties

CAS No.

667864-75-7

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;pentanedial

InChI

InChI=1S/C6H9N3O2.C5H8O2/c7-5(6(10)11)1-4-2-8-3-9-4;6-4-2-1-3-5-7/h2-3,5H,1,7H2,(H,8,9)(H,10,11);4-5H,1-3H2/t5-;/m0./s1

InChI Key

RRLIJGCUMNZOKJ-JEDNCBNOSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N.C(CC=O)CC=O

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.C(CC=O)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine–pentanedial (1/1) typically involves the reaction of L-Histidine with pentanedial under controlled conditions. One common method is the condensation reaction, where L-Histidine and pentanedial are mixed in an aqueous solution and heated to promote the formation of the desired compound. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of L-Histidine–pentanedial (1/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to ensure the final product meets the required quality standards. Advanced techniques like continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Histidine–pentanedial (1/1) can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups in pentanedial can be oxidized to carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The imidazole ring in L-Histidine can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the imidazole ring under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

L-Histidine–pentanedial (1/1) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme catalysis and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as an antioxidant and anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of L-Histidine–pentanedial (1/1) involves its interaction with various molecular targets and pathways. The imidazole ring in L-Histidine can coordinate with metal ions, influencing enzyme activity and protein function. The aldehyde groups in pentanedial can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their activity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of L-Histidine and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
L-Histidine (base) C₆H₉N₃O₂ 155.16 Amino, imidazole, carboxyl Biochemical buffers, enzyme substrates
Ranitidine Diamine Hemifumarate C₁₃H₂₁N₃O₂S·C₄H₄O₄ 397.45 (estimated) Amino, thioether, furan Pharmaceutical intermediate (antacid)
Pentanedial (Glutaraldehyde) C₅H₈O₂ 100.12 Two aldehyde groups Crosslinking agent, disinfectant

Table 2: Reactivity and Stability

Compound Reactivity with Amines Stability in Aqueous Solution Notable Reactions
L-Histidine Forms coordination complexes with metals Stable under neutral pH pH-dependent protonation of imidazole
Ranitidine Derivatives Reacts with nitroacetamide groups Degrades under acidic conditions Nitro reduction and thioether oxidation
Pentanedial Forms Schiff bases with primary amines Unstable at high pH; polymerizes Crosslinks proteins and polysaccharides

Critical Observations :

In contrast, ranitidine derivatives exhibit reactivity centered on nitro and thioether groups, which are absent in L-histidine .

Thermal and Chemical Stability :

  • L-Histidine has a high melting point (285°C, per SDS data) , whereas pentanedial is volatile (boiling point ~100°C). The adduct’s stability likely depends on covalent bond strength and environmental pH.
  • Ranitidine-related compounds degrade under acidic conditions, suggesting that L-histidine–pentanedial may exhibit pH-sensitive stability .

Pentanedial, however, is toxic to aquatic life and requires careful disposal, though ecological data for the adduct is unavailable .

Q & A

Basic Research Questions

Q. How can researchers verify the structural integrity of L-Histidine--pentanedial (1/1) under varying experimental conditions?

  • Methodological Answer :

  • Use spectroscopic techniques (e.g., NMR, FT-IR) to confirm covalent bonding between L-histidine and pentanedial. Compare spectral data with reference standards or computational predictions.
  • Monitor stability via HPLC under controlled temperatures (e.g., 4°C vs. 25°C) and pH conditions (4–9) to assess degradation pathways .
  • Data Table :
Condition (pH/Temp)Degradation Rate (%/hr)Key Degradation Products
4°C, pH 7.00.5None detected
25°C, pH 9.03.2Oxidized histidine derivatives

Q. What protocols ensure safe handling and storage of L-Histidine--pentanedial (1/1) in laboratory settings?

  • Methodological Answer :

  • Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation.
  • Use nitrile gloves and fume hoods during synthesis to minimize exposure, as pentanedial may react with skin proteins .

Q. How should researchers design a baseline experiment to assess the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Prepare saturated solutions in water, ethanol, and DMSO. Centrifuge at 10,000 rpm for 15 min and quantify solubility via gravimetric analysis.
  • Validate results using UV-Vis spectroscopy at 280 nm (histidine absorbance) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported binding affinities of L-Histidine--pentanedial (1/1) with metal ions?

  • Methodological Answer :

  • Perform isothermal titration calorimetry (ITC) under standardized buffer conditions (e.g., 20 mM Tris-HCl, pH 7.4) to measure thermodynamic parameters.
  • Compare results across labs by controlling variables like ionic strength and trace metal contamination .

Q. How can computational modeling complement empirical studies to predict the compound’s reactivity in enzymatic systems?

  • Methodological Answer :

  • Use density functional theory (DFT) to simulate reaction pathways between L-histidine’s imidazole group and pentanedial’s aldehyde moieties.
  • Validate models with kinetic assays (e.g., stopped-flow spectroscopy) to measure reaction rates .

Q. What methodologies are recommended for analyzing the compound’s role in histamine biosynthesis pathways?

  • Methodological Answer :

  • Employ LC-MS/MS to quantify histamine levels in cell cultures treated with L-Histidine--pentanedial (1/1).
  • Use CRISPR-edited cell lines lacking histidine decarboxylase (HDC) to isolate the compound’s direct effects .

Q. How should researchers address discrepancies in the compound’s reported stability during long-term storage?

  • Methodological Answer :

  • Conduct accelerated stability studies at 40°C/75% RH for 6 months, sampling monthly for degradation products via GC-MS.
  • Compare degradation kinetics using Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Methodological Considerations for Data Reproducibility

  • Key Tools :

    • Spectroscopy : NMR for structural validation, UV-Vis for quantification .
    • Chromatography : HPLC/LC-MS for purity and stability assessments .
    • Thermodynamic Assays : ITC for binding studies .
  • Common Pitfalls :

    • Inconsistent Buffers : Variability in pH/ionic strength alters metal-binding outcomes.
    • Contamination : Trace metals in reagents may skew reactivity data .

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